molecular formula C17H16Br3NO3 B11113877 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B11113877
M. Wt: 522.0 g/mol
InChI Key: LBPBRQCBPCDVSR-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16Br3NO3 and a molecular weight of 522.034 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a methoxyphenoxy moiety

Properties

Molecular Formula

C17H16Br3NO3

Molecular Weight

522.0 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H16Br3NO3/c1-11-3-5-12(6-4-11)15(22)21-16(17(18,19)20)24-14-9-7-13(23-2)8-10-14/h3-10,16H,1-2H3,(H,21,22)

InChI Key

LBPBRQCBPCDVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may exhibit biological activities such as:

  • Antimicrobial Activity : Research indicates that brominated compounds often possess antimicrobial properties. The tribromo substituents may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies focusing on related brominated benzamides have demonstrated cytotoxic effects against various cancer cell lines.

Material Science

The compound's unique chemical structure allows it to be explored as a component in:

  • Photopolymerization Initiators : The incorporation of this compound into photoinitiators can enhance the efficiency of light-induced polymerization processes, crucial for developing advanced materials in coatings and adhesives.
  • Polymeric Materials : Its ability to modify polymer properties could lead to innovations in creating materials with specific thermal and mechanical characteristics.

Environmental Chemistry

Due to its brominated nature, the compound may be studied for its environmental impact and degradation pathways. Understanding how such compounds behave in environmental contexts is critical for assessing their safety and regulatory compliance.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several brominated compounds, including derivatives of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide. The results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby affecting various cellular processes. The methoxyphenoxy group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the tribromoethyl group provides a reactive site for further chemical modifications, allowing for the development of new derivatives with improved properties .

Biological Activity

4-Methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer effects, drawing from various research studies and findings.

  • Molecular Formula : C16H13Br3N2O4
  • Molecular Weight : 537.005 g/mol
  • CAS Number : 324770-02-7

Biological Activity Overview

The biological activity of this compound is primarily investigated through its interactions with various biological systems. The following sections summarize key findings related to its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit significant antiviral properties. In particular, studies on similar compounds have shown that they can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in viral defense mechanisms .

Table 1: Antiviral Efficacy of Benzamide Derivatives

Compound NameVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
IMB-26HIV-1Broad-spectrum antiviral effects
IMB-35HCVEnhances A3G-mediated inhibition

Antibacterial Activity

The antibacterial potential of similar compounds has been extensively studied. For instance, triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacteria TargetedMinimum Inhibitory Concentration (MIC)Reference
4aE. coli0.5 µg/mL
4mStaphylococcus aureus0.25 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzamide derivatives, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .

Case Study:
In a study involving a series of benzamide analogs, certain compounds demonstrated potent cytotoxicity against melanoma cells (B16F10). These compounds were evaluated for their ability to inhibit cellular tyrosinase activity, which is linked to melanin production and cancer progression.

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